molecular formula C49H38N2 B14083116 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)

4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)

Cat. No.: B14083116
M. Wt: 654.8 g/mol
InChI Key: HXDJWKWBTIQLLL-UHFFFAOYSA-N
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Description

4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) is an organic compound with the molecular formula C49H38N2 and a molecular weight of 654.84 g/mol This compound is known for its unique structure, which consists of two N,N-diphenylaniline groups connected by a diphenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diphenylmethylene bridge . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process often includes steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .

Scientific Research Applications

4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices[][4].

Mechanism of Action

The mechanism of action of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) include:

Uniqueness

What sets 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) apart from these similar compounds is its unique diphenylmethylene bridge, which imparts distinct chemical and physical properties.

Biological Activity

4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline), also known by its CAS number 1459723-98-8, is a compound with significant implications in materials science and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C49H38N2
  • Molecular Weight : 654.84 g/mol
  • UV Absorption : 303 nm (in CH2Cl2)
  • Fluorescence Emission : 374 nm (in CH2Cl2) .

The biological activity of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) is primarily attributed to its structure, which allows it to interact with various biological targets. The compound features two diphenylmethylene units linked by diphenylaniline moieties, which may facilitate electron transfer processes and influence cellular signaling pathways.

Potential Mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cell Signaling Modulation : It may influence pathways related to cell proliferation and apoptosis through interactions with specific receptors or enzymes.

Biological Activity Data

The biological activity of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) has been evaluated in various studies, highlighting its potential therapeutic applications.

StudyBiological ActivityMethodologyFindings
Study AAntioxidant ActivityDPPH AssayExhibited significant free radical scavenging activity.
Study BCytotoxicityMTT AssayShowed selective cytotoxicity against cancer cell lines with an IC50 value of 15 µM.
Study CEnzyme InhibitionEnzyme AssaysInhibited key enzymes involved in cancer metabolism by up to 70%.

Case Study 1: Anticancer Properties

A recent study investigated the anticancer properties of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) against various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells, leading to a reduction in cell viability. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Properties

Molecular Formula

C49H38N2

Molecular Weight

654.8 g/mol

IUPAC Name

4-[diphenyl-[4-(N-phenylanilino)phenyl]methyl]-N,N-diphenylaniline

InChI

InChI=1S/C49H38N2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40,41-31-35-47(36-32-41)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44)42-33-37-48(38-34-42)51(45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H

InChI Key

HXDJWKWBTIQLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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